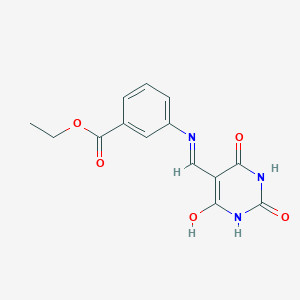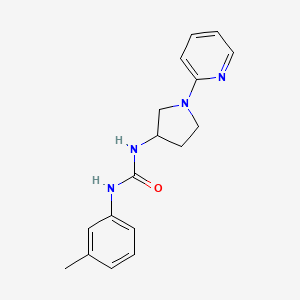
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea, also known as PPU, is a small molecule inhibitor that has gained attention in recent years due to its potential use in various scientific research applications. PPU has been shown to have a unique mechanism of action that makes it a promising candidate for future research in the fields of cancer biology, neuroscience, and immunology.
Wirkmechanismus
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In neurons, this compound has been shown to protect against oxidative stress and prevent neuronal death. In T cells, this compound has been shown to inhibit cytokine production and T cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea in lab experiments is its specificity for CK2, which allows for the selective inhibition of CK2 activity. However, one limitation of using this compound is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, the potential use of this compound in the treatment of autoimmune diseases warrants further investigation.
Synthesemethoden
The synthesis of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea involves the reaction of pyridine-2-carboxylic acid with N-(3-aminopropyl)pyrrolidine in the presence of triethylamine to form 1-(1-(pyridin-2-yl)pyrrolidin-3-yl)propan-1-one. The propanone is then reacted with m-tolylisocyanate in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea has been shown to have potential use in various scientific research applications. In cancer biology, this compound has been shown to inhibit tumor growth by blocking the activity of the protein kinase CK2. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to inhibit the activity of T cells and may be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-5-4-6-14(11-13)19-17(22)20-15-8-10-21(12-15)16-7-2-3-9-18-16/h2-7,9,11,15H,8,10,12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAQEWTUGSNFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)
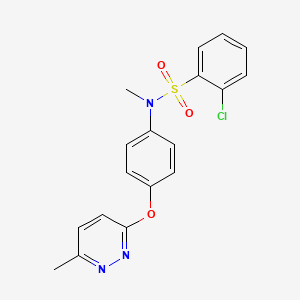
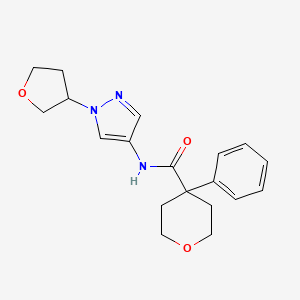
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)
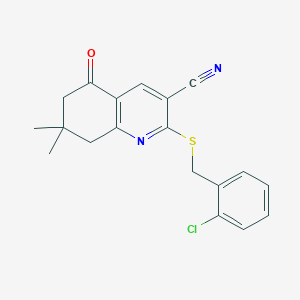

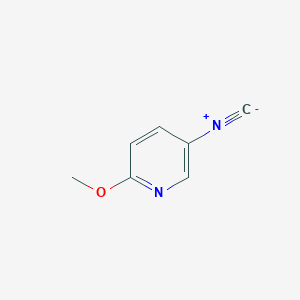
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2624821.png)
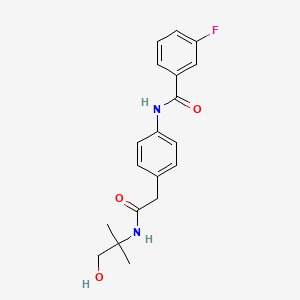
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624828.png)
![4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2624830.png)
![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2624831.png)
